Ethyl 5-methoxy-1H-indazole-3-carboxylate
CAS No.: 865887-16-7
Cat. No.: VC2914901
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865887-16-7 |
|---|---|
| Molecular Formula | C11H12N2O3 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | ethyl 5-methoxy-1H-indazole-3-carboxylate |
| Standard InChI | InChI=1S/C11H12N2O3/c1-3-16-11(14)10-8-6-7(15-2)4-5-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) |
| Standard InChI Key | LFWBFXSJXLTAIJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NNC2=C1C=C(C=C2)OC |
| Canonical SMILES | CCOC(=O)C1=NNC2=C1C=C(C=C2)OC |
Introduction
Ethyl 5-methoxy-1H-indazole-3-carboxylate is a chemical compound with the CAS number 865887-16-7 and a molecular weight of 220.22 g/mol. Its molecular formula is C11H12N2O3, and it is commonly used in various research fields, including pharmaceutical development, biochemical research, material science, agricultural chemistry, and analytical chemistry .
Applications
Ethyl 5-methoxy-1H-indazole-3-carboxylate serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. It is also used in biochemical research to study biological pathways and potential therapeutic targets. Additionally, its unique chemical structure makes it suitable for applications in material science, such as creating polymers and coatings, and in agricultural chemistry for the formulation of environmentally friendly agrochemicals .
Applications Table
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Intermediate in synthesizing anti-inflammatory and analgesic drugs. |
| Biochemical Research | Investigating biological pathways and therapeutic targets. |
| Material Science | Creating advanced materials like polymers and coatings. |
| Agricultural Chemistry | Formulation of environmentally friendly pesticides and herbicides. |
| Analytical Chemistry | Standard in analytical methods for ensuring accuracy and reliability. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume